2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

Description

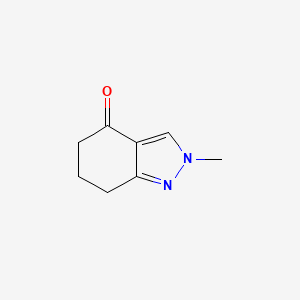

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNDIIRXPSEINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647717 | |

| Record name | 2-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027617-67-9 | |

| Record name | 2-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Executive Summary: The Indazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the indazole core standing out as a "privileged scaffold."[1][2] Its unique structural and electronic properties have enabled the development of numerous therapeutic agents, from the antiemetic Granisetron to the potent kinase inhibitor Axitinib.[1] Within this important class of molecules, functionalized and partially saturated derivatives serve as critical building blocks for creating complex molecular architectures.

This technical guide focuses on This compound (CAS 1027617-67-9), a versatile synthetic intermediate. Its structure combines the indazole nucleus with a reactive cyclohexenone moiety, offering multiple sites for chemical modification. This document provides an in-depth analysis of its core chemical properties, established synthetic protocols, and key reactivity patterns. The insights are tailored for researchers, chemists, and drug development professionals aiming to leverage this molecule in their discovery programs.

Core Physicochemical and Structural Properties

The utility of a synthetic building block begins with a fundamental understanding of its physical and chemical characteristics. These properties dictate handling, reaction conditions, and analytical characterization.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one | [3] |

| CAS Number | 1027617-67-9 | [3] |

| Molecular Formula | C₈H₁₀N₂O | [3] |

| Molecular Weight | 150.18 g/mol | [3] |

| PubChem CID | 24853638 | [3] |

Structural Analysis

The molecule's structure features a bicyclic system where a pyrazole ring is fused to a cyclohexenone ring. The methyl group is regioselectively placed on the N-2 position of the pyrazole ring, a crucial feature that influences the molecule's electronic properties and steric profile. The presence of the α,β-unsaturated ketone (enone) system is the primary driver of its chemical reactivity.

Caption: Molecular structure of the title compound.

Synthesis and Mechanistic Considerations

The synthesis of N-substituted indazoles often presents a challenge in controlling regioselectivity (N-1 vs. N-2 substitution). For this compound, the most effective strategies involve the condensation of a suitable 1,3-dicarbonyl precursor with methylhydrazine.

Principle of Synthesis: Regioselective Cyclocondensation

The formation of the 2-methyl isomer is favored in the cyclization reaction of a 1,3-cyclohexanedione derivative with methylhydrazine.[4] This process follows a well-established pathway: initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization via attack of the second nitrogen onto the remaining carbonyl, and subsequent dehydration to yield the stable indazole ring system. The predominance of the N-2 isomer in this reaction is a key synthetic advantage, avoiding complex and costly separation of regioisomers.[4]

Visualization of Synthetic Workflow

The following workflow outlines a common and efficient route to the target compound.

Caption: Generalized synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles.

-

Reaction Setup: To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Rationale: The use of a slight excess of methylhydrazine ensures complete consumption of the starting dione. Ethanol is a common solvent that facilitates the dissolution of both reactants and the product.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Rationale: Heating provides the necessary activation energy for the dehydration step, driving the reaction to completion.

-

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Rationale: Purification is essential to remove any unreacted starting materials and potential side products, ensuring high purity of the final compound for subsequent applications.

-

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in its predictable and versatile reactivity, primarily centered around the enone system and the adjacent C-5 methylene protons.

Key Reactive Sites

The molecule offers three primary sites for chemical modification:

-

The Carbonyl Group (C-4): Susceptible to nucleophilic attack.

-

The β-Carbon of the Enone (C-3a): Can undergo conjugate addition.

-

The α-Methylene Group (C-5): Protons are acidic and can be removed to form an enolate, enabling a wide range of C-C bond-forming reactions.

Application in Advanced Synthesis: A Case Study

This indazolone core is a key intermediate in the synthesis of complex heterocyclic systems. For example, it has been utilized in the synthesis of potent inhibitors of Dual Leucine Zipper Kinase (DLK), a target for neurodegenerative diseases.[4] The synthesis involves an addition reaction at the C-5 position, followed by an acid-catalyzed dehydration to build a more complex, fused ring system.[4] This highlights its role as a scaffold upon which further molecular complexity can be built.

Visualization of Reactivity and Derivatization Potential

References

Spectroscopic Characterization of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one (CAS No. 1027617-67-9). In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally related compounds to predict the key features in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel heterocyclic compounds, particularly those within the indazole family, which are of significant interest in medicinal chemistry and drug discovery. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided, ensuring a self-validating framework for analytical workflows.

Molecular Structure and Overview

This compound is a heterocyclic compound featuring a bicyclic system composed of a pyrazole ring fused to a cyclohexenone moiety. The presence of a chiral center at the C3a position (if substitution were present) and various functional groups, including an α,β-unsaturated ketone, a tertiary amine within the pyrazole ring, and aliphatic methylene groups, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity.

Figure 1: Molecular Structure of this compound with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H3 | ~7.2 - 7.5 | Singlet (s) | - | Vinylic proton of the pyrazole ring, deshielded by the adjacent nitrogen atoms. |

| N-CH₃ | ~3.8 - 4.0 | Singlet (s) | - | Methyl protons attached to a nitrogen atom. |

| H5 | ~2.6 - 2.8 | Triplet (t) | ~6-7 | Methylene protons α to the carbonyl group. |

| H7 | ~2.4 - 2.6 | Triplet (t) | ~6-7 | Methylene protons adjacent to the pyrazole ring. |

| H6 | ~2.0 - 2.2 | Quintet (p) | ~6-7 | Methylene protons coupled to both H5 and H7. |

Expertise & Experience: The chemical shift of the pyrazole proton (H3) is anticipated to be in the aromatic region due to the nature of the heterocyclic ring. The N-methyl group's chemical shift is a characteristic feature. The aliphatic protons of the cyclohexenone ring are expected to show typical triplet and quintet splitting patterns due to vicinal coupling. The protons at C5 are deshielded by the adjacent carbonyl group.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 (C=O) | ~195 - 200 | Carbonyl carbon of an α,β-unsaturated ketone. |

| C3 | ~140 - 145 | Vinylic carbon of the pyrazole ring. |

| C7a | ~135 - 140 | Quaternary carbon at the ring junction, part of the C=N bond. |

| C3a | ~115 - 120 | Quaternary carbon at the ring junction. |

| N-CH₃ | ~40 - 45 | Methyl carbon attached to a nitrogen. |

| C5 | ~35 - 40 | Methylene carbon α to the carbonyl. |

| C7 | ~25 - 30 | Aliphatic methylene carbon. |

| C6 | ~20 - 25 | Aliphatic methylene carbon. |

Expertise & Experience: The carbonyl carbon (C4) is expected to be the most downfield signal. The chemical shifts for the pyrazole ring carbons (C3, C7a, C3a) are estimated based on data from substituted indazoles. The aliphatic carbons (C5, C6, C7) will appear in the upfield region, with their specific shifts influenced by their proximity to the carbonyl group and the pyrazole ring.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is particularly useful for identifying the key functional groups in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~2950 - 2850 | Medium | C-H stretch | Aliphatic C-H bonds in the methyl and methylene groups. |

| ~1660 - 1685 | Strong | C=O stretch | Carbonyl of an α,β-unsaturated ketone. Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[1][2] |

| ~1600 - 1620 | Medium | C=N stretch | Imine-like bond within the pyrazole ring. |

| ~1500 - 1550 | Medium | C=C stretch | Alkene bond of the pyrazole ring. |

Expertise & Experience: The most prominent peak is expected to be the strong C=O stretch of the conjugated ketone. Its position below 1700 cm⁻¹ is a key indicator of the α,β-unsaturation. The C-H stretching vibrations confirm the presence of the aliphatic portions of the molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₈H₁₀N₂O), the expected molecular weight is approximately 150.18 g/mol .

Table 4: Predicted Key MS Fragments

| m/z | Proposed Fragment | Rationale |

| 150 | [M]⁺ | Molecular ion peak. |

| 122 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the ketone, a common fragmentation for cyclic ketones.[3] |

| 107 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical from the N-methyl group. |

| 94 | [C₅H₄N₂CH₃]⁺ | Fragmentation involving the cleavage of the cyclohexenone ring. |

Expertise & Experience: The molecular ion peak should be clearly visible. The fragmentation of cyclic ketones often involves the loss of CO.[3] Further fragmentation would likely involve the more labile parts of the molecule, such as the N-methyl group and the aliphatic ring.

Figure 2: A simplified predicted fragmentation pathway in Mass Spectrometry.

Experimental Protocols

To obtain reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectra to the TMS signal.

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Figure 3: Workflow for NMR data acquisition and analysis.

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or methanol) and inject it into the GC.

-

Alternatively, direct infusion using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

-

Data Acquisition:

-

Use an Electron Ionization (EI) source for GC-MS to induce fragmentation and obtain a characteristic fragmentation pattern.

-

For ESI or APCI, positive ion mode is likely to be effective, protonating the molecule to give the [M+H]⁺ ion.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak (or the [M+H]⁺ peak).

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can help confirm the structure.

-

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. While experimental verification is essential, the information presented here, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for the identification and characterization of this and related heterocyclic compounds. The provided experimental protocols outline a clear path for researchers to obtain high-quality data, ensuring the integrity and reliability of their findings in the pursuit of novel chemical entities.

References

Foreword: The Imperative of Structural Integrity in Modern Chemistry

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

The unequivocal determination of a molecule's structure is the bedrock upon which all further chemical and biological investigation is built. In the realm of drug development, where molecular interactions govern therapeutic efficacy and toxicological profiles, structural ambiguity is not an option. This guide presents a comprehensive, field-proven methodology for the structural elucidation of this compound, a member of the indazole class of N-heterocycles. Indazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] The elucidation process for this specific molecule serves as a robust case study, illustrating the synergistic power of modern spectroscopic techniques in navigating the complexities of N-heterocyclic ketones.[4] Our approach is grounded in the principle of self-validation, where data from orthogonal analytical methods are integrated to build an unassailable structural hypothesis.

Part 1: Foundational Characterization - Molecular Formula and Functional Groups

Before delving into the intricate details of atomic connectivity, a foundational analysis is essential to establish the molecular formula and identify the key functional groups. This initial phase provides the fundamental constraints for the subsequent, more detailed structural assembly.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

The first step is to ascertain the precise molecular formula. HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its elemental composition.

Core Principle: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules that have the same nominal mass but different atomic constituents. For our target compound, this compound, the expected molecular formula is C₈H₁₀N₂O.[5]

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol or acetonitrile. This is further diluted to approximately 1-10 µg/mL.

-

Infusion: The sample is infused into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: A high voltage is applied to the ESI needle, generating a fine mist of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, primarily the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are accelerated into the TOF mass analyzer, which separates them based on their mass-to-charge ratio.

-

Data Analysis: The measured m/z of the [M+H]⁺ ion is compared against the theoretical mass calculated for the proposed formula, C₈H₁₁N₂O⁺. A mass accuracy of <5 ppm provides high confidence in the formula assignment.

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₀N₂O |

| Theoretical Mass [M] | 150.0793 Da |

| Theoretical Mass [M+H]⁺ | 151.0871 Da |

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and non-destructive method for identifying the functional groups present in the molecule.

Core Principle: Different types of bonds (e.g., C=O, C-H, N-H, C=N) absorb infrared radiation at characteristic frequencies, creating a unique spectral fingerprint.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded.

Expected Spectral Features and Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Implication |

| ~1680 cm⁻¹ (Strong) | C=O Stretch | Confirms the presence of a ketone. The frequency suggests conjugation, consistent with an α,β-unsaturated ketone system within the ring.[6][7] |

| ~2950-2850 cm⁻¹ | Aliphatic C-H Stretch | Indicates the presence of the CH₂ and CH₃ groups. |

| ~1610 cm⁻¹ & ~1500 cm⁻¹ | C=N / C=C Stretch | Characteristic of the indazole ring system.[2] |

The presence of a strong carbonyl (C=O) absorption is the most critical piece of information derived from the IR spectrum, confirming the "-one" designation in the compound's name.

Part 2: The Core Analysis - Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the carbon-hydrogen framework of the molecule. We will use a suite of 1D and 2D NMR experiments to piece the structure together atom by atom.[8]

Experimental Protocol (General NMR):

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H and ¹³C NMR: The Atomic Census

One-dimensional NMR provides an inventory of the unique proton and carbon environments within the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 | Singlet | 1H | H3 | Aromatic-like proton on the pyrazole ring, deshielded by adjacent nitrogen atoms. |

| ~3.8 | Singlet | 3H | N-CH₃ | Methyl group directly attached to a nitrogen atom. |

| ~2.8 | Triplet | 2H | H5 | Methylene (CH₂) protons α to the carbonyl group, deshielded. |

| ~2.4 | Triplet | 2H | H7 | Methylene (CH₂) protons adjacent to the indazole ring fusion. |

| ~2.1 | Pentet | 2H | H6 | Methylene (CH₂) protons coupled to both H5 and H7. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃) with DEPT-135 Analysis:

| Chemical Shift (δ ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~195 | Absent | C4 (C=O) | Ketone carbonyl carbon, highly deshielded.[7][9] |

| ~155 | Absent | C7a | Quaternary carbon at the ring junction. |

| ~135 | Positive (CH) | C3 | Protonated carbon of the pyrazole ring. |

| ~125 | Absent | C3a | Quaternary carbon at the ring junction. |

| ~39 | Positive (CH₃) | N-CH₃ | Methyl carbon attached to nitrogen. |

| ~37 | Negative (CH₂) | C5 | Methylene carbon α to the carbonyl. |

| ~25 | Negative (CH₂) | C7 | Methylene carbon. |

| ~22 | Negative (CH₂) | C6 | Methylene carbon. |

2D NMR: Building the Molecular Framework

Two-dimensional NMR experiments reveal the connectivity between the atoms identified in the 1D spectra.

Structure Elucidation Workflow using 2D NMR

Caption: Logical workflow for assembling the molecular structure using 2D NMR data.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

-

Key Insight: A clear correlation path will be observed connecting the protons at δ ~2.8 (H5) to δ ~2.1 (H6), and from δ ~2.1 (H6) to δ ~2.4 (H7). This unequivocally establishes the -CH₂(5)-CH₂(6)-CH₂(7)- spin system of the six-membered ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to.

-

Key Insight: This experiment allows for the definitive assignment of every protonated carbon in the ¹³C spectrum. For example, the proton signal at δ ~2.8 will show a cross-peak to the carbon signal at δ ~37, confirming this carbon as C5.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds apart, allowing us to connect all the pieces of the puzzle.

-

Crucial HMBC Correlations for Final Assembly:

-

H5 (δ ~2.8) → C4 (δ ~195) & C7 (δ ~25): This correlation connects the aliphatic chain to the carbonyl group, confirming the ketone's position at C4.

-

H7 (δ ~2.4) → C7a (δ ~155): This links the six-membered ring to the indazole core at one of the fusion carbons.

-

H3 (δ ~7.3) → C3a (δ ~125) & C7a (δ ~155): These correlations lock in the position of the pyrazole ring relative to the fused ring system.

-

N-CH₃ (δ ~3.8) → C3 (δ ~135) & C3a (δ ~125): This definitively places the methyl group on the N2 position of the indazole ring, a critical isomeric assignment.

-

-

Part 3: Final Validation and Conclusion

By integrating the data from all spectroscopic methods, we arrive at a single, self-consistent structure. The HRMS provides the exact molecular formula. The FTIR confirms the presence of the key ketone functional group. The comprehensive 1D and 2D NMR analysis then allows for the complete and unambiguous assignment of every atom and bond in the molecule, confirming the identity as this compound. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or development activities.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agdbmmjal.ac.in [agdbmmjal.ac.in]

- 5. americanelements.com [americanelements.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental properties, delve into the mechanistic details of its regioselective synthesis, discuss its role as a strategic building block in the creation of complex therapeutic agents, and outline key analytical and safety protocols. This document is intended to serve as a comprehensive resource for scientists leveraging this versatile intermediate in their research endeavors.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. This compound is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a cyclohexanone moiety. The N-methylation at the 2-position is a critical structural feature that dictates its reactivity and synthetic utility.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1027617-67-9[1][2][3] |

| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one[3] |

| Synonyms | 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one, 2,5,6,7-TETRAHYDRO-2-METHYL-4H-INDAZOL-4-ONE[3][4] |

| MDL Number | MFCD11847436[1][3] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [1][3] |

| Molecular Weight | 150.18 g/mol | [1][3] |

| Appearance | Powder (typical) | [3] |

| Storage Temperature | Room Temperature | [3] |

Regioselective Synthesis: A Mechanistic Perspective

The synthesis of N-alkylated indazoles often presents a regioselectivity challenge, yielding mixtures of N-1 and N-2 isomers. However, for this compound, a well-established de novo synthesis strategy provides excellent regiocontrol, favoring the desired N-2 isomer. This control is critical as the biological activity of subsequent derivatives is highly dependent on the correct isomer.

The primary and most effective route involves the condensation of a suitable cyclohexanedione precursor with methylhydrazine.

References

Discovery and history of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

An In-depth Technical Guide to 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: Unveiling a Scaffold of Latent Potential

In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for the design of ligands that can interact with a wide array of biological targets. While the aromatic indazole core has been extensively explored, its partially saturated analogs, such as the 4,5,6,7-tetrahydroindazoles, represent a promising, yet less-explored, frontier in drug discovery. These scaffolds, by introducing three-dimensional character, can offer improved physicochemical properties and novel structure-activity relationships.

This technical guide focuses on a specific, yet foundational, member of this class: This compound . While specific, in-depth research on this particular molecule is nascent, its structural simplicity and synthetic accessibility make it a cornerstone for the development of more complex derivatives. This document will provide a comprehensive overview of its synthesis, based on established chemical principles, and explore its potential biological significance by drawing parallels with closely related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of the tetrahydroindazole scaffold.

Synthetic Pathways: From Simple Precursors to a Privileged Core

The construction of the 4,5,6,7-tetrahydro-2H-indazol-4(5H)-one core is most efficiently achieved through a classical cyclocondensation reaction. This approach, reminiscent of a Paal-Knorr synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] In the case of this compound, the logical precursors are 1,3-cyclohexanedione and methylhydrazine.

The reaction proceeds via initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on a carbonyl group of 1,3-cyclohexanedione, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable, fused pyrazole ring system. The regioselectivity of the N-methylation is a key consideration; the use of methylhydrazine directly results in the formation of a mixture of N1 and N2-methylated isomers. However, the 2-methyl isomer is often the thermodynamically favored product in many solvent systems.

Proposed Synthetic Workflow

The following protocol outlines a robust and reproducible method for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via cyclocondensation.

Materials:

-

1,3-Cyclohexanedione (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol (anhydrous)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-cyclohexanedione and anhydrous ethanol. Stir until the solid is fully dissolved.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add methylhydrazine dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford this compound.

Self-Validation: The success of the synthesis can be validated at each step. The consumption of starting materials can be monitored by TLC. The final product's identity and purity should be confirmed by spectroscopic methods as outlined in the following section.

Physicochemical and Spectroscopic Profile

The structural and electronic properties of this compound dictate its behavior in biological systems and its characterization profile.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [4] |

| Molecular Weight | 150.18 g/mol | [4] |

| CAS Number | 1027617-67-9 | [4] |

| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one | [4] |

| Predicted LogP | 0.8-1.2 | N/A |

| Predicted pKa | ~4.5 (protonated) | N/A |

Note: Predicted values are based on computational models and should be experimentally verified.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 3.6-3.8 ppm), three methylene groups in the cyclohexanone ring (multiplets in the range of 2.0-3.0 ppm), and a vinyl proton on the pyrazole ring (a singlet around 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR should reveal signals for the methyl carbon (around 35-40 ppm), the three aliphatic methylene carbons (20-40 ppm), the carbonyl carbon (190-200 ppm), and the carbons of the pyrazole ring (in the aromatic/vinylic region, 110-150 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ketone (around 1650-1680 cm⁻¹), C=N and C=C stretching of the indazole ring (1500-1600 cm⁻¹), and C-H stretching of the methyl and methylene groups (2850-3000 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.

Biological Significance and Therapeutic Potential: An Extrapolative View

While direct biological studies on this compound are limited in the public domain, the broader class of tetrahydroindazole derivatives has demonstrated a wide range of pharmacological activities.[5] This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.

Caption: Potential therapeutic applications of the tetrahydroindazole scaffold.

Review of Activities in Structurally Related Compounds

| Biological Activity | Key Findings for Related Tetrahydroindazoles | References |

| Anti-inflammatory & Analgesic | Derivatives have shown significant reduction in paw edema in animal models, indicating potent anti-inflammatory effects. | [5] |

| Antimicrobial | Various substituted tetrahydroindazoles have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Some have been investigated as DNA gyrase inhibitors. | [1][6] |

| Anticancer | Triazole-containing tetrahydroindazolones have been synthesized and evaluated for their cytotoxic and cytostatic activities against various human cancer cell lines, with some compounds showing promising results. | [7] |

| Antiprotozoal | Indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. | [8] |

The presence of the N-methyl group in the target compound is significant, as N-alkylation of the indazole core is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[1] The ketone at the 4-position also provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For instance, reductive amination could introduce diverse side chains, potentially leading to compounds with improved biological profiles.

Future Directions and Conclusion

This compound represents a synthetically accessible and versatile chemical scaffold. While its own biological profile remains to be fully elucidated, the extensive research on related tetrahydroindazoles strongly suggests its potential as a foundational element in drug discovery programs.

Future research should focus on:

-

Definitive Synthesis and Characterization: A thorough experimental validation of the proposed synthetic route and complete spectroscopic characterization of the compound.

-

Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, microbial enzymes, and inflammatory mediators.

-

Library Synthesis: Utilizing the ketone functionality to generate a library of derivatives for comprehensive SAR studies.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journalcra.com [journalcra.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one (CAS No: 1027617-67-9), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a notable absence of experimentally determined data in peer-reviewed literature and chemical databases, this guide synthesizes theoretical predictions and comparative data from structurally analogous compounds to offer a robust profile. It is designed to equip researchers with the foundational knowledge required for the synthesis, handling, and formulation of this molecule, while also providing detailed methodologies for its empirical characterization.

Introduction and Molecular Identity

This compound is a bicyclic heterocyclic compound featuring an indazole core fused to a cyclohexanone ring. The presence of both a pyrazole and a ketone functional group within a compact framework makes it a versatile scaffold for the synthesis of novel therapeutic agents. Understanding its physical properties is paramount for its effective utilization in drug discovery pipelines, influencing aspects from reaction kinetics during synthesis to bioavailability and stability in formulations.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one | --INVALID-LINK-- |

| CAS Number | 1027617-67-9 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 150.18 g/mol | --INVALID-LINK-- |

| PubChem CID | 24853638 | --INVALID-LINK-- |

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable estimations of a compound's physical properties. These predictions are based on its chemical structure and are instrumental for initial experimental design.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes and Significance in Drug Development |

| Melting Point | Not available | Influences purification methods (e.g., crystallization) and formulation strategies (e.g., solid dosage forms). |

| Boiling Point | Not available | Relevant for purification by distillation, although likely high given the molecular weight and polarity. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and sparingly soluble in non-polar solvents and water. | Critical for selecting appropriate solvents for synthesis, purification, and biological assays. Poor aqueous solubility can impact bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | Not available | A key indicator of a drug's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |

Expert Insight: The presence of a ketone and a pyrazole ring suggests that this compound will exhibit moderate polarity. The N-methylation may slightly decrease its melting point and increase its solubility in less polar organic solvents compared to its N-H counterpart.

Spectroscopic Profile: A Theoretical Framework

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. While experimental spectra for this compound are not publicly available, we can predict the key features based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

-

Aliphatic Protons: The protons on the saturated cyclohexanone ring (at positions 5, 6, and 7) are expected to appear as multiplets in the upfield region, likely between δ 1.5 and 3.0 ppm.

-

N-Methyl Protons: The methyl group attached to the nitrogen of the pyrazole ring will likely appear as a sharp singlet, anticipated in the region of δ 3.5-4.0 ppm.

-

Pyrazole Proton: The proton on the pyrazole ring (at position 3) is expected to be a singlet in the aromatic region, likely downfield around δ 7.0-7.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The ketone carbonyl carbon (C4) will be the most downfield signal, expected in the range of δ 190-200 ppm.

-

Pyrazole Carbons: The carbons of the pyrazole ring will appear in the aromatic region, typically between δ 110 and 150 ppm.

-

Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexanone ring will be found in the upfield region, generally between δ 20 and 50 ppm.

-

N-Methyl Carbon: The carbon of the N-methyl group will also be in the upfield region, likely around δ 30-40 ppm.

Infrared (IR) Spectroscopy

Predicted Key IR Absorptions:

-

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the region of 1680-1720 cm⁻¹.

-

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the pyrazole ring may appear around 1500-1600 cm⁻¹.

-

C-H Stretch (sp³): Absorptions corresponding to the C-H bonds of the aliphatic ring and the methyl group are expected just below 3000 cm⁻¹.

-

C-H Stretch (sp²): The C-H stretch of the pyrazole ring proton will likely be observed just above 3000 cm⁻¹.

Experimental Determination of Physical Characteristics: Methodologies

For researchers synthesizing or working with this compound, the following standard protocols are recommended for the empirical determination of its physical properties.

Melting Point Determination

Methodology:

-

A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Trustworthiness: A sharp melting point range (typically less than 2 °C) is indicative of a pure compound.

Solubility Assessment

Methodology:

-

To a series of vials, add a small, accurately weighed amount of the compound (e.g., 1 mg).

-

To each vial, add a measured volume (e.g., 100 µL) of a different solvent (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane).

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution.

-

If the compound dissolves, add another measured volume of the compound to determine the approximate saturation point.

-

If it does not dissolve, the solvent can be gently warmed to assess temperature effects on solubility.

Spectroscopic Characterization Workflow

Caption: A typical workflow for the spectroscopic characterization of a newly synthesized compound.

Significance in Drug Development and Conclusion

The physical characteristics of this compound are foundational to its journey from a laboratory curiosity to a potential therapeutic agent. Properties such as solubility directly influence its formulation and bioavailability, while its spectroscopic fingerprint is essential for quality control and regulatory compliance.

While this guide has provided a comprehensive theoretical framework for the physical properties of this compound, it underscores the critical need for experimental validation. Researchers are strongly encouraged to perform the characterization experiments outlined herein to establish a definitive and reliable profile for this compound. This foundational data will be invaluable for advancing the exploration of its therapeutic potential.

A Hypothesis-Driven Guide to Elucidating the Mechanism of Action for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

Executive Summary

2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one represents a novel chemical entity with a paucity of public-domain data regarding its biological activity. However, its core structure, the indazole scaffold, is a privileged pharmacophore found in numerous clinically approved and investigational kinase inhibitors.[1][2] This guide puts forth the central hypothesis that this compound is a modulator of protein kinase activity. We provide a structured, multi-phase experimental blueprint for drug development professionals to rigorously test this hypothesis. The narrative explains the causal logic behind each experimental phase, from initial target discovery to functional validation, establishing a self-validating workflow compliant with the principles of modern drug discovery.[3][4]

Introduction: The Rationale for a Hypothesis-Driven Approach

The compound this compound is a synthetic molecule whose potential as a therapeutic agent remains uncharacterized. Its defining feature is the indazole bicyclic ring system, a structure renowned for its versatility in medicinal chemistry.[5][6] Indazole derivatives have been successfully developed as inhibitors of a wide array of protein kinases, including VEGFR, Aurora kinases, and Janus kinases (JAKs), leading to approved anticancer drugs like axitinib and pazopanib.[1][2][7]

This structural precedent forms the bedrock of our central hypothesis: This compound functions as a protein kinase inhibitor.

Given the absence of direct biological data, this whitepaper will not present a known mechanism. Instead, it serves as an in-depth technical guide for a research team tasked with its discovery and validation. We will propose a plausible kinase family as a starting point for investigation—the Janus Kinase (JAK) family—based on the documented success of other indazole-based compounds in targeting this pathway.[8][9] The following sections outline a logical, phased experimental strategy designed to identify the molecular target(s), validate target engagement in a cellular context, and elucidate the downstream functional consequences.

Part 1: The Hypothesis - Targeting the Janus Kinase (JAK) Family

The JAK family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling.[10][11] They transduce extracellular signals into the cell, primarily through the Signal Transducer and Activator of Transcription (STAT) pathway.[12][13] Dysregulation of the JAK-STAT pathway is a hallmark of numerous inflammatory diseases and cancers, making it a highly validated therapeutic target.[14]

Why JAKs? The indazole scaffold has proven effective in generating potent JAK inhibitors.[8][9] Its heterocyclic structure is well-suited to form key hydrogen bond interactions within the ATP-binding pocket of the kinase domain. We hypothesize that this compound engages with one or more JAK family members, disrupting their ability to phosphorylate STAT proteins and thereby attenuating downstream signaling.

Caption: Hypothesized mechanism: inhibition of JAK kinase activity.

Part 2: A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation

This section details a three-phase experimental plan. Each phase builds upon the last, providing a robust and self-validating pathway to confirming the MoA.

Caption: A three-phase workflow for MoA discovery and validation.

Phase I: Target Identification and Direct Binding Validation

Objective: To identify the primary protein kinase target(s) of the compound and validate direct physical binding in a cellular environment.

1. Broad Kinase Profiling (KinomeScan™)

-

Causality: Before focusing on a specific kinase family, an unbiased screen is essential to reveal the compound's selectivity profile across the human kinome. This prevents confirmation bias and may uncover unexpected targets.

-

Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The results are reported as percent of control, where a lower percentage indicates stronger binding.

Table 1: Hypothetical KinomeScan™ Output Data

| Kinase Target | Percent of Control (%) | Primary Family | Rationale for Follow-up |

|---|---|---|---|

| JAK1 | 8 | Tyrosine Kinase | Strong hit, confirms initial hypothesis. |

| JAK2 | 12 | Tyrosine Kinase | Strong hit, confirms initial hypothesis. |

| TYK2 | 25 | Tyrosine Kinase | Moderate hit, part of the JAK family. |

| AURKA | 35 | Serine/Threonine | Moderate off-target hit, indazoles can target Aurora kinases.[1][15][16] |

| c-ABL | 85 | Tyrosine Kinase | Weak hit, likely non-specific. |

| CDK2 | 92 | Serine/Threonine | No significant binding. |

2. Cellular Thermal Shift Assay (CETSA)

-

Causality: A positive result in a cell-free assay like KinomeScan does not guarantee the compound can enter a cell and bind its target. CETSA provides crucial evidence of target engagement in an intact cellular milieu.[17][18] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures than its unbound state.[19][20]

-

Protocol: CETSA for JAK1 Target Validation

-

Cell Culture: Culture a human cell line known to express JAK1 (e.g., HEL cells) to 70-80% confluency.

-

Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours.

-

Heating: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.[20]

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

-

Detection: Collect the supernatant (containing soluble protein) and analyze the amount of remaining soluble JAK1 by Western blot. A shift in the melting curve to the right for the compound-treated group indicates target stabilization.[21]

-

Phase II: Cellular Target Engagement and Pathway Analysis

Objective: To confirm that target binding translates into modulation of the downstream signaling pathway.

1. Western Blot for Downstream Phosphorylation

-

Causality: If the compound inhibits JAK1/2, the immediate downstream event—the phosphorylation of STAT proteins—should be reduced.[22] Measuring the levels of phosphorylated STAT (p-STAT) is a direct and robust readout of target engagement and functional enzymatic inhibition.[23]

-

Protocol: p-STAT3 Western Blot Analysis

-

Cell Culture & Starvation: Culture HEL cells and serum-starve them for 4-6 hours to reduce basal signaling.

-

Pre-treatment: Treat cells with varying concentrations of the compound (e.g., 0.1 to 10 µM) for 1 hour.

-

Stimulation: Stimulate the cells with a cytokine that signals through JAK1/2, such as Interleukin-6 (IL-6), for 15-30 minutes. Include a non-stimulated control.

-

Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[24]

-

Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[25]

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[26]

-

Probe with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

-

Detect with an HRP-conjugated secondary antibody and ECL substrate.

-

Strip the membrane and re-probe with an antibody for total STAT3 as a loading control to ensure equal protein loading.[22] A dose-dependent decrease in the p-STAT3/total-STAT3 ratio indicates effective target inhibition.

-

-

2. Quantitative Phosphoproteomics

-

Causality: While Western blotting confirms the effect on a known downstream target, phosphoproteomics provides an unbiased, global view of all phosphorylation changes in the cell upon compound treatment.[27][28][29] This powerful technique can confirm the on-target pathway effects and reveal unexpected off-target signaling events.

-

Workflow Overview:

-

Sample Preparation: Prepare cell lysates from vehicle- and compound-treated groups (with cytokine stimulation) as in the Western blot protocol.

-

Digestion & Enrichment: Digest proteins into peptides with trypsin. Phosphorylated peptides are then enriched from the complex mixture using methods like Immobilized Metal Affinity Chromatography (IMAC).[29]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30][31]

-

Data Analysis: Identify and quantify thousands of phosphosites. A significant reduction in phosphorylation on STAT proteins and other known JAK-STAT pathway members would provide definitive evidence of the compound's on-target effect.

-

Phase III: Phenotypic and Functional Assays

Objective: To demonstrate that the observed molecular mechanism translates into a meaningful cellular phenotype.

1. Cell Proliferation Assay (MTT/XTT)

-

Causality: The JAK-STAT pathway is crucial for the proliferation of many hematopoietic cell lines. Inhibition of this pathway is expected to have an anti-proliferative effect. The MTT or XTT assay is a standard colorimetric method to measure cell viability and metabolic activity.[32]

-

Protocol: XTT Proliferation Assay

-

Cell Seeding: Seed a cytokine-dependent cell line (e.g., TF-1) in a 96-well plate at a low density (e.g., 2,500 cells/well).[33]

-

Treatment: Treat the cells with a serial dilution of the compound.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Reagent Addition: Add the XTT reagent, which is converted to a colored formazan product by metabolically active cells.[33][34]

-

Measurement: Read the absorbance at 450-490 nm. A dose-dependent decrease in absorbance indicates reduced cell proliferation.

-

Conclusion

This guide outlines a comprehensive and logically structured research program to investigate the mechanism of action of this compound. By starting with a broad, unbiased screen and progressively narrowing the focus through validated target engagement and functional cellular assays, this workflow is designed to rigorously test the hypothesis that the compound is a kinase inhibitor, likely targeting the JAK-STAT pathway. The successful execution of these experiments will provide a robust, data-driven foundation for its further development as a potential therapeutic agent, in line with established drug discovery and development processes.[3][35][36]

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. CETSA [cetsa.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]

- 28. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. kinase-insight.com [kinase-insight.com]

- 30. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Phosphoproteomics | Thermo Fisher Scientific - TW [thermofisher.com]

- 32. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]

- 33. home.sandiego.edu [home.sandiego.edu]

- 34. broadpharm.com [broadpharm.com]

- 35. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 36. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

An In-Depth Technical Guide to the Potential Biological Targets of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous clinically approved therapeutics.[1][2] This guide focuses on 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one, a molecule of significant interest due to its structural similarities to a class of compounds with proven biological activity. In the absence of direct experimental data for this specific molecule, this document leverages a predictive approach, grounded in the established pharmacology of analogous compounds, to identify and characterize its most probable biological targets. We will delve into the rationale for predicting interactions with key protein families, namely protein kinases and cyclooxygenases, and provide detailed, field-proven experimental protocols for the validation of these putative targets. This guide is intended to serve as a comprehensive roadmap for researchers seeking to elucidate the mechanism of action and therapeutic potential of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a bicyclic system composed of a pyrazole ring fused to a cyclohexanone ring.[3] The indazole core is a "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets.[4][5] The tetrahydro-indazole moiety, in particular, has been explored for its anti-inflammatory and analgesic properties.[6][7]

| Property | Value |

| IUPAC Name | 2-methyl-6,7-dihydro-5H-indazol-4-one |

| CAS Number | 1027617-67-9 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| SMILES | CN1N=C2C(CCC(=O)C2)=C1 |

The structural features of this compound, specifically the indazole nucleus and the adjacent carbonyl group, suggest its potential to act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of various enzymes.

Predicted Biological Targets: A Rationale-Driven Approach

Given the chemical architecture of this compound, a systematic analysis of structurally similar compounds with known biological activities provides a robust framework for target prediction. This approach points towards two primary classes of enzymes as high-probability targets: Protein Kinases and Cyclooxygenases (COX) .

Protein Kinases: Modulators of Cellular Signaling

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4][8] Numerous indazole-containing molecules have been developed as potent and selective inhibitors of various kinases, with several achieving FDA approval for the treatment of cancer.[1] The planar indazole ring system is adept at fitting into the ATP-binding pocket of kinases, a common feature targeted by small molecule inhibitors.

Based on the activities of analogous compounds, this compound is predicted to interact with the following kinase families:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Indazole derivatives are prominent in clinically used VEGFR inhibitors like Axitinib and Pazopanib, which target angiogenesis in tumors.[1][9]

-

Fibroblast Growth Factor Receptors (FGFRs): The indazole core is also found in inhibitors of FGFRs, which are implicated in cell proliferation and differentiation and are often dysregulated in cancer.[10][11]

-

Polo-like Kinase 4 (PLK4): Novel indazole-based inhibitors of PLK4, a key regulator of centriole duplication, have shown promise as anti-cancer agents.[12]

-

p38 Mitogen-Activated Protein (MAP) Kinase: Tetrahydropyrazolopyrimidine derivatives, which share structural similarities with tetrahydroindazoles, have been identified as potent p38 MAP kinase inhibitors with anti-inflammatory potential.[13]

Cyclooxygenases (COX): Key Enzymes in Inflammation

The tetrahydroindazole scaffold has been specifically investigated for its anti-inflammatory properties, with a focus on the inhibition of cyclooxygenase (COX) enzymes.[6][14] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[15] The development of selective COX-2 inhibitors has been a major goal in the treatment of inflammatory disorders to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[16]

The structural resemblance of this compound to known tetrahydroindazole-based COX inhibitors suggests its potential to modulate the activity of these enzymes, particularly COX-2.[14]

Experimental Protocols for Target Validation

The following protocols provide a comprehensive framework for the experimental validation of the predicted biological targets of this compound.

Kinase Target Validation

This assay directly measures the binding of the test compound to the kinase of interest.

Principle: A terbium-labeled antibody that recognizes a generic tag on the kinase and a fluorescein-labeled kinase inhibitor (tracer) are used. Binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET), while displacement of the tracer by the test compound leads to a decrease in FRET.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a serial dilution of the compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare the kinase, tracer, and antibody solutions in kinase buffer at the recommended concentrations.

-

-

Assay Procedure:

-

Add 5 µL of the compound dilutions to a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).

-

Calculate the emission ratio (520 nm / 495 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

This assay confirms that the compound can enter cells and bind to its target kinase in a physiological context.

Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to the kinase is added to the cells. If the test compound enters the cells and binds to the kinase, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable human cell line (e.g., HEK293) in appropriate media.

-

Transfect the cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

-

-

Assay Procedure:

-

Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

-

Add the cells to a 96-well white assay plate.

-

Add the test compound at various concentrations.

-

Add the NanoBRET™ tracer.

-

Incubate at 37°C in a CO₂ incubator for 2 hours.

-

-

Data Acquisition:

-

Add the Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer equipped with 450 nm and >600 nm filters.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the compound concentration to determine the IC₅₀ value.

-

Cyclooxygenase (COX) Target Validation

This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2.

Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, resulting in a fluorescent product. Inhibition of the enzyme reduces the rate of fluorescence generation.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the compound in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of human recombinant COX-1 and COX-2, arachidonic acid, and the fluorogenic substrate.

-

-

Assay Procedure:

-

Add the compound dilutions to a 96-well black plate.

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and the fluorogenic substrate.

-

-

Data Acquisition:

-

Immediately begin reading the fluorescence intensity (excitation/emission ~535/587 nm) every minute for 10 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

-

This assay measures the inhibition of PGE₂ production in cells, a downstream product of COX activity.

Principle: Cells are stimulated to produce prostaglandins, and the amount of PGE₂ released into the culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human A549 cells for COX-2 or U937 cells for COX-1) in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., IL-1β for A549 cells or arachidonic acid for U937 cells) for a defined period.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

PGE₂ ELISA:

-

Perform a competitive ELISA for PGE₂ according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE₂.

-

Calculate the concentration of PGE₂ in the samples.

-

Plot the percentage of PGE₂ inhibition against the compound concentration to determine the IC₅₀ value.

-

Summary and Future Directions

This compound represents a promising chemical scaffold with a high probability of interacting with therapeutically relevant biological targets. Based on extensive analysis of structurally related compounds, this guide has identified protein kinases and cyclooxygenases as the most likely target families. The provided experimental protocols offer a clear and robust path for the validation of these predictions.

Future research should focus on a comprehensive kinase panel screening to identify the specific kinases inhibited by this compound. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in relevant disease models will be necessary to translate the in vitro findings into potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. The insights and methodologies presented in this guide provide a solid foundation for unlocking the full therapeutic potential of this compound.

References

- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. americanelements.com [americanelements.com]

- 4. SwissTargetPrediction [swisstargetprediction.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 9. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of literature for 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

An In-Depth Technical Guide to 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound, also known as 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one, is a heterocyclic compound built upon the privileged indazole scaffold. While not a therapeutic agent itself, it serves as a crucial, high-value intermediate in medicinal chemistry. Its structure is particularly significant for the regioselective synthesis of complex molecules, most notably as a building block for potent and selective kinase inhibitors. This guide provides a comprehensive review of its chemical properties, details a validated synthetic pathway, and explores its primary application in the development of inhibitors for Dual Leucine Zipper Kinase (DLK), a key target in neurodegenerative diseases.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology, with the indazole core being a particularly prominent "privileged scaffold".[1][2] This bicyclic aromatic structure, a bioisostere of indole, is found in numerous FDA-approved drugs, demonstrating its broad therapeutic relevance.[3] Marketed drugs featuring the indazole moiety include the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several targeted cancer therapies like Axitinib and Pazopanib, which function as kinase inhibitors.[1][4]